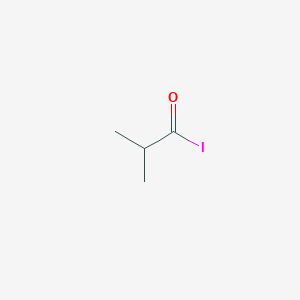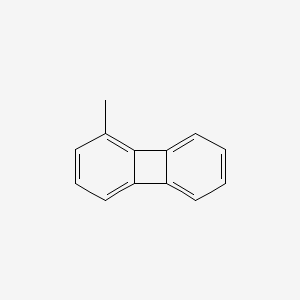
1-Methylbiphenylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylbiphenylene is an organic compound with the molecular formula C₁₃H₁₀ It is a derivative of biphenylene, where a methyl group is attached to the biphenylene structure
Vorbereitungsmethoden
The synthesis of 1-Methylbiphenylene typically involves organic reactions that introduce a methyl group to the biphenylene structure. One common method is the methylation of biphenylene using methyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Methylbiphenylene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenylene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of this compound. Common reagents include nitric acid for nitration and bromine for bromination.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces reduced biphenylene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methylbiphenylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s derivatives may have pharmacological properties that could be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-Methylbiphenylene exerts its effects depends on its interaction with molecular targets. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as oxidation or reduction. The specific pathways and molecular targets involved in these reactions are determined by the nature of the reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
1-Methylbiphenylene can be compared with other similar compounds, such as biphenylene and methyl-substituted biphenyls. While biphenylene itself is a polycyclic aromatic hydrocarbon with unique electronic properties, the addition of a methyl group in this compound introduces new reactivity and potential applications. Similar compounds include:
Biphenylene: The parent compound without the methyl group.
Methylbiphenyls: Compounds with methyl groups attached to biphenyl structures at different positions.
Eigenschaften
CAS-Nummer |
64472-44-2 |
|---|---|
Molekularformel |
C13H10 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-methylbiphenylene |
InChI |
InChI=1S/C13H10/c1-9-5-4-8-12-10-6-2-3-7-11(10)13(9)12/h2-8H,1H3 |
InChI-Schlüssel |
RFOJJZBDYVRVLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C3=CC=CC=C3C2=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


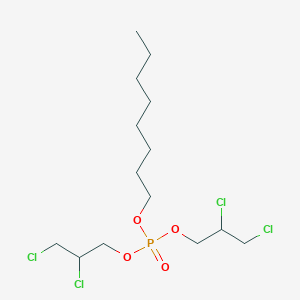
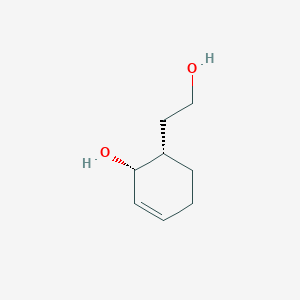
![Bis(2-{2-[(oxiran-2-yl)methoxy]ethoxy}ethyl) hexanedioate](/img/structure/B14496347.png)
![4-{[(Oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14496348.png)
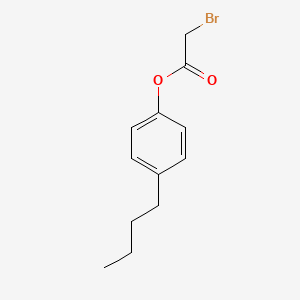
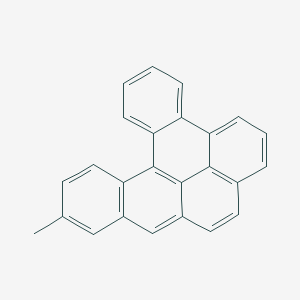
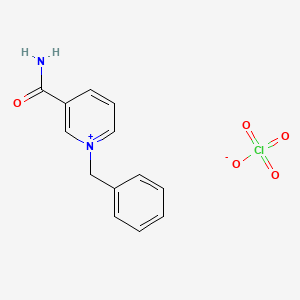
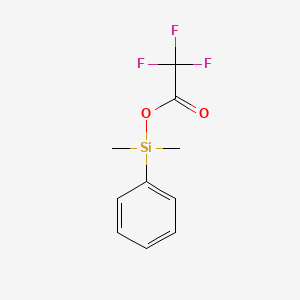
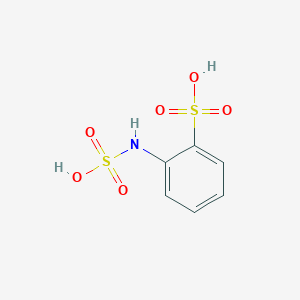
![(Naphthalen-1-yl)bis[(propan-2-yl)oxy]silyl](/img/structure/B14496388.png)
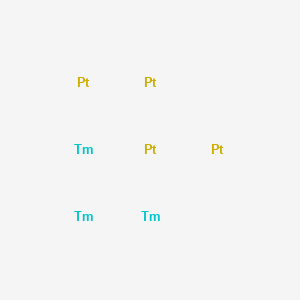
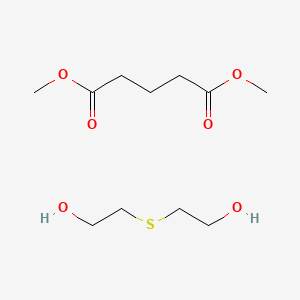
![1-Ethynyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14496409.png)
